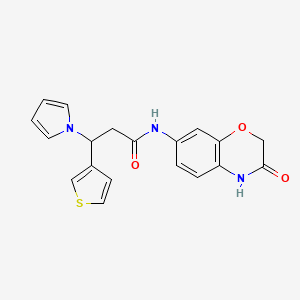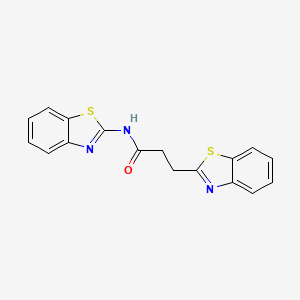![molecular formula C15H12N8O B10986739 N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B10986739.png)
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, a tetrazole ring, and a pyridine ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the tetrazole ring via a [3+2] cycloaddition reaction. The final step involves the coupling of the pyridine ring with the carboxamide group under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and tetrazole rings play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Drometrizole trisiloxane: A compound with similar structural features but different applications.
2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide: Another compound with a complex ring structure used in different chemical reactions.
Uniqueness
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide stands out due to its unique combination of triazole, tetrazole, and pyridine rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H12N8O |
|---|---|
Molecular Weight |
320.31 g/mol |
IUPAC Name |
N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C15H12N8O/c24-15(12-3-6-14-19-20-21-23(14)8-12)18-13-4-1-11(2-5-13)7-22-10-16-9-17-22/h1-6,8-10H,7H2,(H,18,24) |
InChI Key |
PCZOYPPBQSLXPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NC(=O)C3=CN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-beta-alanine](/img/structure/B10986659.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1H-indol-1-yl)propanamide](/img/structure/B10986662.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B10986673.png)
![N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10986679.png)
![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10986681.png)
![6'-butyl-4-tert-butyl-10'-methyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione](/img/structure/B10986686.png)


![4-(4-chlorophenyl)-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10986717.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide](/img/structure/B10986722.png)


![11-Methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydrobenzo[c]pyrano[2,3-h]chromen-6-one](/img/structure/B10986740.png)
![N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10986747.png)
